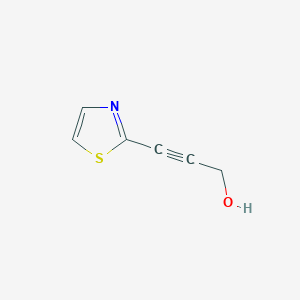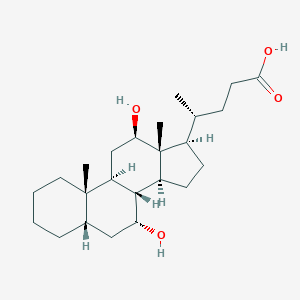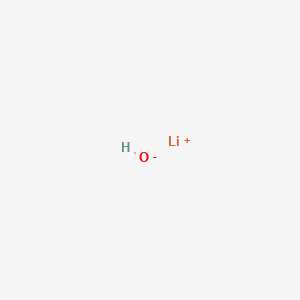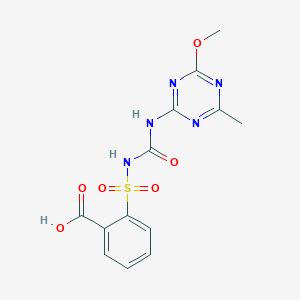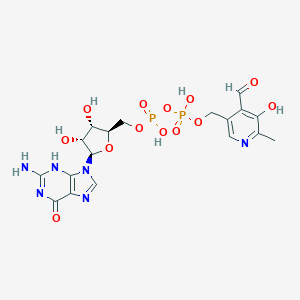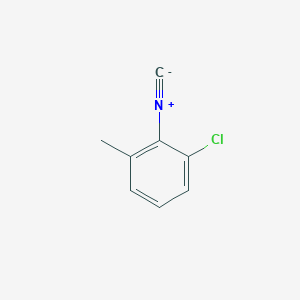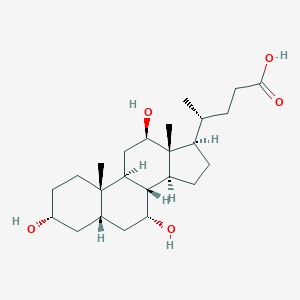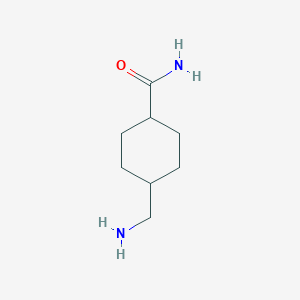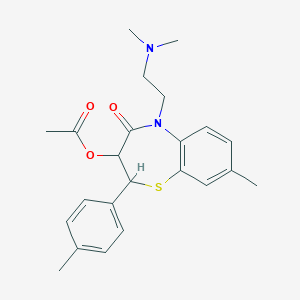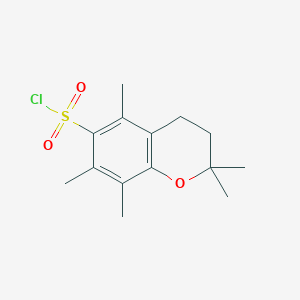
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
概要
説明
2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride, also known as Pmc-Cl, is a chemical compound with the empirical formula C14H19ClO3S . It has a molecular weight of 302.82 . This compound is often used in peptide synthesis .
Synthesis Analysis
The synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride involves the reaction of 2,3,5-trimethylphenol with isoprene and molten zinc chloride in anhydrous acetic acid . The crude product is then treated with hot pentane, and the resulting dark oil is removed by decantation .Molecular Structure Analysis
The molecular structure of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is represented by the SMILES stringCc1c(C)c(c(C)c2CCC(C)(C)Oc12)S(Cl)(=O)=O . The InChI key for this compound is UXUOVYKDMGFUDU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is a powder with a melting point of 77-82 °C . Its predicted boiling point is 410.9±45.0 °C, and its predicted density is 1.205±0.06 g/cm3 .科学的研究の応用
Peptide Synthesis
This compound is used as a reagent in peptide synthesis . It is particularly useful for introducing the acid labile arginine side-chain protection Pmc .
Organic Synthesis
“2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl Chloride” is a commonly used reagent in organic synthesis . It can be used to synthesize various compounds containing a sulfonyl chloride functional group, such as acyl chlorides, esters, ethers, etc .
Ion Liquid Material
This compound can also be used as a raw material for ion liquids containing a chloride anion .
Dye and Pigment Intermediates
It can be used as an intermediate in the synthesis of dyes and pigments .
Quantitative Analysis of α-tocopherol
“2,2,5,7,8-Pentamethyl-6-chromanol”, a related compound, is used for the quantitative analysis of α-tocopherol by plasma-based gas chromatography/tandem mass spectrometry (GC/MS/MS) using a tabletop quadrupole ion trap mass spectrometer . It’s plausible that “2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride” could be used in a similar manner.
Safety and Hazards
This compound is classified as a skin corrosive (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
作用機序
Target of Action
The primary target of 2,2,5,7,8-Pentamethylchroman-6-Sulfonyl Chloride is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor plays a crucial role in the development and function of the male reproductive system and secondary sexual characteristics.
Mode of Action
The compound interacts with the androgen receptor, modulating its signaling
Biochemical Pathways
The compound’s interaction with the androgen receptor affects the androgen signaling pathway . This pathway plays a key role in the regulation of gene expression and affects a variety of cellular processes, including cell growth and differentiation.
Result of Action
The modulation of androgen receptor signaling by 2,2,5,7,8-Pentamethylchroman-6-Sulfonyl Chloride can have anti-cancer activity against prostate cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of prostate cancer.
Action Environment
The action, efficacy, and stability of 2,2,5,7,8-Pentamethylchroman-6-Sulfonyl Chloride can be influenced by various environmental factors. For instance, the compound can rapidly hydrolyze in air, producing toxic gases . Therefore, it should be handled carefully to prevent exposure to air
特性
IUPAC Name |
2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUOVYKDMGFUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402569 | |
| Record name | 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | |
CAS RN |
112160-39-1 | |
| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112160-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


